Quinazolines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. Among them, 8-Bromo-4-chloroquinazoline derivatives have shown potential in various fields, including oncology, as they can act as inhibitors for certain enzymes and receptors that are pivotal in disease progression. The synthesis and functionalization of these compounds are crucial for the development of new therapeutic agents.
In the field of oncology, 8-Bromo-4-chloroquinazoline derivatives have been synthesized and tested for their cytotoxic effects on cancer cell lines such as MCF-7 and HeLa. The presence of certain substituents, such as the 4-fluorophenyl group, has been shown to enhance cytotoxicity against HeLa cells, indicating the potential for these compounds to be developed as anti-cancer agents2.
The synthesis of 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, a key intermediate for anti-cancer drugs, demonstrates the importance of 8-Bromo-4-chloroquinazoline derivatives in the preparation of pharmaceuticals. The detailed synthetic route provided for this intermediate highlights the relevance of these compounds in drug synthesis3.
The interaction of 6-Bromo-8-chlorosulfonylquinazoline-2,4(1H,3H)-dione with various nucleophilic reagents has been studied, showcasing the compound's versatility in forming different derivatives. These interactions have led to the formation of compounds with potential biological activities, further emphasizing the utility of 8-Bromo-4-chloroquinazoline derivatives in biochemical research4.
8-Bromo-4-chloroquinazoline is classified as a halogenated quinazoline derivative. Its structure includes two halogen atoms: bromine and chlorine, which contribute to its reactivity and biological activity. This compound is often utilized in research related to cancer treatment, particularly for its antiproliferative effects against various cancer cell lines.
The synthesis of 8-Bromo-4-chloroquinazoline typically involves the halogenation of quinazoline derivatives. One common synthetic route includes the bromination and chlorination of 4-chloroquinazoline.
The molecular structure of 8-Bromo-4-chloroquinazoline consists of a quinazoline core with bromine at position 8 and chlorine at position 4.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are typically used to confirm the structure:
8-Bromo-4-chloroquinazoline can undergo various chemical reactions due to its halogen substituents.
The products formed from these reactions depend on the specific reagents and conditions used, often yielding substituted quinazolines or more complex heterocycles.
The mechanism of action for 8-Bromo-4-chloroquinazoline primarily involves its interaction with receptor tyrosine kinases, which are critical in regulating cell proliferation and survival.
Quantitative analyses such as solubility tests and stability assessments under varying conditions are crucial for understanding its practical applications .
8-Bromo-4-chloroquinazoline has several significant applications in scientific research:
8-Bromo-4-chloroquinazoline is a halogenated heterocyclic compound featuring a quinazoline core structure—a bicyclic system consisting of fused benzene and pyrimidine rings. The IUPAC name 8-bromo-4-chloroquinazoline precisely defines the positions of the halogen substituents: a bromine atom at the 8-position and a chlorine atom at the 4-position of the quinazoline ring system. The structural formula (Figure 1) depicts this arrangement, with the bromine atom attached to the benzenoid ring and the chlorine at the electron-deficient C4 position of the pyrimidine moiety, conferring significant electrophilic character suitable for nucleophilic substitution reactions [2] [4].
The compound is unambiguously identified by the CAS Registry Number 125096-72-2, a unique identifier used in chemical databases and commercial catalogs. Common synonyms include 4-Chloro-8-bromoquinazoline and Quinazoline, 8-bromo-4-chloro-, both reflecting the same molecular structure. This CAS number is consistently referenced across major chemical suppliers (PubChem, Sigma-Aldrich, BLD Pharmatech) and scientific literature [2] [3] [4].
8-Bromo-4-chloroquinazoline has a molecular formula of C₈H₄BrClN₂, confirmed by elemental analysis and high-resolution mass spectrometry. The molecular weight is 243.49 g/mol, calculated as follows: Carbon (8 atoms × 12.01) = 96.08, Hydrogen (4 atoms × 1.008) = 4.032, Bromine (79.904) = 79.904, Chlorine (35.45) = 35.45, Nitrogen (2 atoms × 14.007) = 28.014. Sum: 243.49 g/mol [5] [8].
Table 1: Molecular Identification Data
Property | Value |
---|---|
CAS Registry Number | 125096-72-2 |
IUPAC Name | 8-Bromo-4-chloroquinazoline |
Molecular Formula | C₈H₄BrClN₂ |
Molecular Weight | 243.49 g/mol |
Other Names | 4-Chloro-8-bromoquinazoline; BRN 12437248 |
Experimental melting point data for 8-bromo-4-chloroquinazoline is not explicitly reported in the literature. However, its solid form at room temperature and storage recommendations (2–8°C under inert atmosphere) suggest a melting point likely exceeding 50°C [2] [4]. Boiling point data is unavailable due to the compound's thermal instability at elevated temperatures; decomposition typically occurs before vaporization. Computational predictions (e.g., using Joback method) estimate a boiling point of approximately 380–400°C at standard atmospheric pressure, though experimental validation is lacking [5].
The predicted density of 8-bromo-4-chloroquinazoline is 1.762 g/cm³, derived from computational molecular volume calculations. Solubility profiles indicate:
Table 2: Solubility Predictions
Solvent | Solubility |
---|---|
Water | <0.1 mg/mL |
Ethanol | ~5–10 mg/mL |
Dichloromethane | ~20–30 mg/mL |
DMSO | >50 mg/mL |
The experimental octanol-water partition coefficient (LogP) for 8-bromo-4-chloroquinazoline is 2.87, indicating moderate lipophilicity suitable for penetrating biological membranes. This value aligns with calculated descriptors (e.g., XLogP3) and explains its utility in synthesizing bioactive molecules. Vapor pressure is predicted to be low (3.2 × 10⁻⁴ mmHg at 25°C) due to its solid state and high molecular weight, suggesting minimal volatility under ambient conditions [4] [8].
NMR Spectroscopy:
IR Spectroscopy: Key absorptions include:
Electron ionization mass spectrometry (EI-MS) of 8-bromo-4-chloroquinazoline shows a molecular ion cluster at m/z 242/244/246 ([M]⁺) with relative intensities reflecting the natural abundance of ⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl isotopes. Characteristic fragmentation pathways include:
High-resolution ESI-MS data confirms the molecular formula:
Table 3: Predicted Mass Spectrometry Adducts
Adduct | m/z (Observed) | Predicted CCS (Ų) |
---|---|---|
[M+H]⁺ | 242.93192 | 136.1 |
[M+Na]⁺ | 264.91386 | 151.2 |
[M-H]⁻ | 240.91736 | 141.2 |
[M+NH₄]⁺ | 259.95846 | 157.1 |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1